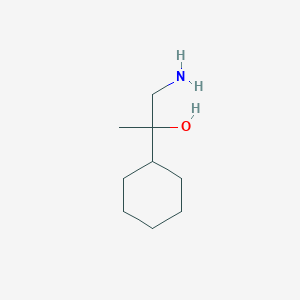
1-Amino-2-cyclohexylpropan-2-ol
Descripción general
Descripción
1-Amino-2-cyclohexylpropan-2-ol is an organic compound with the molecular formula C9H19NO It is a cyclohexyl derivative of propanol, featuring an amino group and a hydroxyl group on the same carbon atom
Aplicaciones Científicas De Investigación
1-Amino-2-cyclohexylpropan-2-ol has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Biology: It is used in the study of enzyme-substrate interactions and protein-ligand binding.
Industry: It is utilized in the production of specialty chemicals and intermediates for various industrial processes.
Safety and Hazards
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Amino-2-cyclohexylpropan-2-ol can be synthesized through several methods. One common approach involves the reaction of cyclohexylmagnesium bromide with acetone, followed by the addition of ammonia. The reaction proceeds under controlled temperature and pressure conditions to yield the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the catalytic hydrogenation of cyclohexylpropanone in the presence of ammonia. This method ensures high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 1-Amino-2-cyclohexylpropan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form a secondary amine.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used.
Major Products Formed:
Oxidation: Cyclohexylpropanone or cyclohexylpropanal.
Reduction: 1-Amino-2-cyclohexylpropanamine.
Substitution: 1-Halo-2-cyclohexylpropan-2-ol derivatives.
Mecanismo De Acción
The mechanism by which 1-amino-2-cyclohexylpropan-2-ol exerts its effects involves its interaction with specific molecular targets. The amino and hydroxyl groups enable it to form hydrogen bonds and electrostatic interactions with proteins, enzymes, and other biomolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
1-Amino-2-cyclohexylpropan-1-ol: Similar structure but with the amino group on a different carbon.
Cyclohexylpropanolamines: A class of compounds with similar cyclohexyl and propanol structures but varying functional groups.
Uniqueness: 1-Amino-2-cyclohexylpropan-2-ol is unique due to the presence of both an amino and a hydroxyl group on the same carbon atom, which imparts distinct chemical and biological properties compared to its analogs.
Propiedades
IUPAC Name |
1-amino-2-cyclohexylpropan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO/c1-9(11,7-10)8-5-3-2-4-6-8/h8,11H,2-7,10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIQIIGHQMPVULC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)(C1CCCCC1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


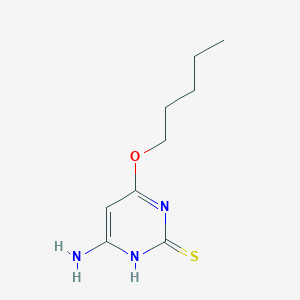
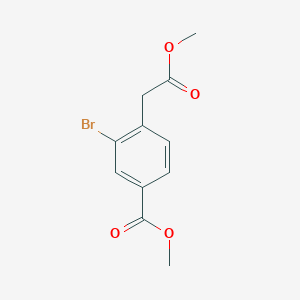
![N,N,N-Trimethyl-1-(6-methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)methanaminium iodide](/img/structure/B3210450.png)
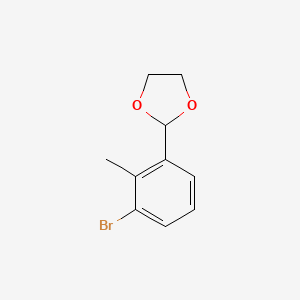
![Phosphonium, trimethyl[(trimethylsilyl)methyl]-, chloride](/img/structure/B3210464.png)


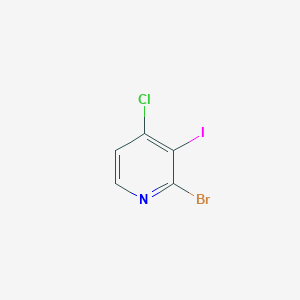

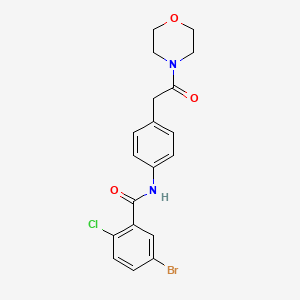

![2-(2-{[(Tert-butoxy)carbonyl]amino}pyridin-3-yl)acetic acid](/img/structure/B3210514.png)

![(4aS,7aS)-1-(2-methylbut-3-yn-2-yl)octahydro-4H-cyclopenta[b]pyridin-4-one](/img/structure/B3210534.png)
